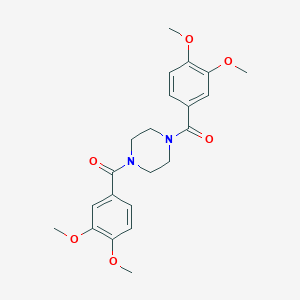

1,4-Bis(3,4-dimethoxybenzoyl)piperazine

Description

Historical Context and Evolution of Piperazine (B1678402) Core in Scientific Inquiry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has a rich history that dates back to the mid-19th century. Initially synthesized in the 1850s, its early scientific applications were in non-biological fields. One of its first documented uses was as a solvent for uric acid. However, the trajectory of piperazine in scientific research dramatically shifted in 1953 with the discovery of its potent anthelmintic properties, marking its formal entry into the realm of medicinal chemistry.

Strategic Importance of the 1,4-Bis-Acylpiperazine Scaffold in Contemporary Chemical Synthesis and Biological Exploration

Within the broad family of piperazine derivatives, the 1,4-bis-acylpiperazine scaffold represents a structurally distinct and strategically important subclass. This scaffold is characterized by the symmetrical acylation of both nitrogen atoms of the piperazine ring. The synthesis of these compounds is typically straightforward, often involving a one-step reaction between piperazine and two equivalents of a suitable acylating agent, such as an acyl chloride, in the presence of a base. researchgate.net This synthetic accessibility allows for the creation of a diverse library of compounds with varied acyl groups.

The symmetrical nature of the 1,4-bis-acylpiperazine structure is a key feature that researchers exploit in rational drug design. This symmetry can be crucial for interacting with biological targets that possess dimeric or symmetric binding sites. By presenting two identical pharmacophores at a defined distance and orientation, these molecules can act as potent bivalent ligands, leading to enhanced binding affinity and selectivity. The 1,4-disubstituted piperazine framework has been explored for a multitude of therapeutic applications. For instance, derivatives with this scaffold have been investigated as potent anticancer agents. nih.gov Additionally, research has demonstrated the potential of 1,4-disubstituted piperazines as antiviral compounds, including as inhibitors of HIV-1 entry. nih.gov Other studies have revealed their promise as ferroptosis inhibitors and antileishmanial agents, highlighting the broad therapeutic potential of this molecular architecture. researchgate.netnih.gov

Research Landscape of Dimethoxybenzoyl-Substituted Piperazine Architectures

Research into dimethoxybenzoyl-substituted piperazines has spanned various therapeutic areas. For example, compounds bearing a 2-methoxyphenylpiperazine moiety have shown high affinity and selectivity for the 5-HT1A serotonin (B10506) receptor, suggesting potential applications in treating anxiety and depression. acs.org Similarly, structure-activity relationship (SAR) studies on arylpiperazines have demonstrated that a 2-methoxyphenyl group can enhance binding affinity at the dopamine (B1211576) D3 receptor. acs.org

The synthesis of the specific compound of interest, 1,4-Bis(3,4-dimethoxybenzoyl)piperazine , follows the general principle of diacylation. While specific literature on this exact molecule is limited, the synthesis of its close structural analog, 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine , has been described. ontosight.ai This synthesis involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, providing a direct and established synthetic route. ontosight.ai The study of such analogs, which vary only in the number and position of methoxy (B1213986) groups, is crucial for elucidating the precise structural requirements for desired biological activity and for the rational design of new therapeutic agents based on the dimethoxybenzoyl-piperazine architecture.

Data Tables

Table 1: Physicochemical Properties of a 1,4-Bis-Acylpiperazine Analog

The following table details the computed physicochemical properties for 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine , a close structural analog of the subject compound.

| Property | Value |

| Molecular Formula | C24H30N2O8 |

| Molecular Weight | 474.5 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 8 |

| Exact Mass | 474.19987 g/mol |

| Topological Polar Surface Area | 105 Ų |

| Heavy Atom Count | 34 |

| Complexity | 683 |

Data sourced from PubChem CID 120984. nih.gov Properties are computationally generated.

Table 2: Summary of Selected Dimethoxybenzoyl-Substituted Piperazine Derivatives and Their Research Focus

This table summarizes various piperazine derivatives featuring dimethoxybenzoyl or related substitutions and their primary area of scientific investigation.

| Compound Name | Substitution Pattern | Primary Research Focus |

| 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine | Mono-2-methoxybenzoyl | Selective 5-HT1A receptor agonism for potential anxiolytic activity. acs.org |

| 1-(2-Methoxyphenyl)piperazine Derivatives | Mono-2-methoxybenzoyl | Structure-activity relationship studies for dopamine D3 vs. D2 receptor subtype selectivity. acs.org |

| 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzoyl)piperazine | Mono-2,4-dimethoxybenzoyl | General exploration as potential therapeutic agents (e.g., antidepressant, antipsychotic). ontosight.ai |

| 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine | Bis-2,3,4-trimethoxybenzyl | Studied as an impurity of Trimetazidine; potential for myocardial protection. chemicalbook.com |

| 1-(3,4,5-Trimethoxybenzyl)piperazine | Mono-3,4,5-trimethoxybenzyl | Synthesis and investigation of its role as a scaffold in medicinal chemistry. |

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O6 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C22H26N2O6/c1-27-17-7-5-15(13-19(17)29-3)21(25)23-9-11-24(12-10-23)22(26)16-6-8-18(28-2)20(14-16)30-4/h5-8,13-14H,9-12H2,1-4H3 |

InChI Key |

CQSGFSLJOSKTHN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1,4 Bis 3,4 Dimethoxybenzoyl Piperazine and Analogous Structures

Pioneering Synthetic Routes to 3,4-Dimethoxybenzoyl-Piperazine Derivatives

The foundational methods for synthesizing derivatives of 3,4-dimethoxybenzoyl-piperazine have paved the way for the creation of more complex and symmetrically substituted molecules like 1,4-Bis(3,4-dimethoxybenzoyl)piperazine. These early routes established the fundamental chemical transformations required for functionalizing the piperazine (B1678402) scaffold.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a versatile scaffold in organic synthesis. The presence of these two secondary amine groups allows for a variety of chemical modifications. The derivatization of the piperazine core is a fundamental step in the synthesis of a vast array of compounds with diverse applications. Common derivatization strategies include N-alkylation, N-arylation, and, most relevant to the synthesis of the target compound, N-acylation. These reactions leverage the nucleophilic nature of the nitrogen atoms to form new carbon-nitrogen bonds. The ability to control the extent of substitution, achieving either mono- or di-substitution, is a key aspect of piperazine chemistry.

The introduction of benzoyl groups onto the piperazine nitrogen atoms is typically accomplished through acylation reactions. This class of reactions involves the reaction of the piperazine with a suitable acylating agent, such as an acyl chloride or an acid anhydride. In the context of synthesizing 3,4-dimethoxybenzoyl-piperazine derivatives, 3,4-dimethoxybenzoyl chloride is the most common acylating agent.

The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. This is a classic example of the Schotten-Baumann reaction, a widely used method for the acylation of amines. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane (B109758), chloroform, and toluene, while bases such as triethylamine (B128534), pyridine (B92270), or aqueous sodium hydroxide (B78521) are frequently employed. The general reaction is illustrated in the scheme below:

Scheme 1: General acylation of piperazine with a benzoyl chloride derivative.

Scheme 1: General acylation of piperazine with a benzoyl chloride derivative. Advanced Synthetic Strategies for Symmetrically Substituted this compound Frameworks

Building upon the foundational routes, more advanced strategies have been developed to efficiently synthesize symmetrically substituted piperazines like this compound. These methods aim to improve yields, simplify purification processes, and allow for the preparation of more complex analogs.

The most direct approach to synthesizing this compound is the direct diacylation of piperazine. This involves reacting piperazine with at least two equivalents of 3,4-dimethoxybenzoyl chloride in the presence of a suitable base. The symmetrical nature of the piperazine molecule means that both nitrogen atoms are equally reactive, leading to the desired 1,4-disubstituted product under appropriate stoichiometric control.

A typical procedure involves dissolving piperazine in a suitable solvent, followed by the addition of a base. The 3,4-dimethoxybenzoyl chloride is then added, often dropwise, to control the reaction rate and temperature. After the reaction is complete, the product is typically isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

The table below summarizes typical reaction conditions for the direct diacylation of piperazine.

| Acylating Agent | Base | Solvent | Temperature | Typical Yield |

| 3,4-Dimethoxybenzoyl chloride | Triethylamine | Dichloromethane | Room Temperature | Good to Excellent |

| 3,4-Dimethoxybenzoyl chloride | Sodium Hydroxide | Water/Dichloromethane (biphasic) | Room Temperature | Good to Excellent |

| 3,4-Dimethoxybenzoic anhydride | Pyridine | Toluene | Reflux | Moderate to Good |

For the synthesis of more complex analogs of this compound, where additional functional groups are present on the benzoyl rings or the piperazine core itself, multi-step reaction sequences are often employed. These sequences allow for the introduction of various substituents in a controlled manner.

One common strategy involves the initial synthesis of a functionalized benzoyl chloride, which is then reacted with piperazine. For instance, if a substituent is desired at a specific position on the aromatic ring, the corresponding substituted benzoic acid can be synthesized first and then converted to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Another approach involves the use of protecting groups. For example, if a substituent on the piperazine ring needs to be introduced selectively, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc or Cbz), allowing for the derivatization of the other nitrogen. Subsequent deprotection and further reaction can then lead to the desired complex analog.

Chemo- and Regioselective Synthesis of this compound and Related Dimethoxybenzoylpiperazines

While the synthesis of the symmetrically substituted this compound is relatively straightforward due to the inherent symmetry of the piperazine molecule, the synthesis of unsymmetrically substituted or more complex dimethoxybenzoylpiperazines requires careful control of chemo- and regioselectivity.

For the synthesis of mono-acylated piperazine derivatives, controlling the stoichiometry of the acylating agent is crucial. Using one equivalent of the acylating agent relative to piperazine can favor the formation of the mono-substituted product. However, this often leads to a mixture of mono- and di-substituted products, as well as unreacted starting material, necessitating careful purification.

To achieve higher regioselectivity in mono-acylation, methods such as using a large excess of piperazine or employing protecting group strategies are often utilized. For instance, protecting one of the piperazine nitrogens allows for the selective acylation of the other, followed by deprotection to yield the mono-acylated product.

In the context of synthesizing analogs with different benzoyl groups at the 1 and 4 positions, a stepwise acylation approach is necessary. This would involve the mono-acylation of piperazine with the first benzoyl chloride, followed by purification of the mono-substituted intermediate, and then a second acylation with a different benzoyl chloride.

The table below outlines some strategies for achieving chemo- and regioselectivity in the acylation of piperazine.

| Desired Product | Strategy | Key Considerations |

| Mono-acylated piperazine | Stoichiometric control (1 equivalent of acylating agent) | Often results in a mixture of products. |

| Mono-acylated piperazine | Large excess of piperazine | Shifts the equilibrium towards mono-acylation. |

| Mono-acylated piperazine | Protecting group strategy (e.g., Boc protection) | Involves additional protection and deprotection steps. |

| Unsymmetrically di-substituted piperazine | Stepwise acylation | Requires isolation and purification of the mono-acylated intermediate. |

Optimization of Reaction Conditions and Process Chemistry for Enhanced Yield and Purity

The principal synthetic route to this compound involves the acylation of piperazine with two equivalents of 3,4-dimethoxybenzoyl chloride. This reaction, a classic example of a Schotten-Baumann condensation, is influenced by several parameters that can be fine-tuned to maximize yield and minimize impurities. Key variables in this process include the choice of solvent, the type and stoichiometry of the base used to scavenge the hydrochloric acid byproduct, reaction temperature, and the molar ratio of the reactants.

Solvent Effects: The selection of an appropriate solvent is critical as it affects the solubility of reactants and intermediates, and can influence the reaction rate. Aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (B95107) (THF) are commonly employed. The polarity of the solvent can impact the reaction kinetics, with moderately polar solvents often providing a good balance between solubility and reactivity.

Base Selection: A variety of organic and inorganic bases can be utilized to neutralize the HCl generated during the acylation. Organic bases like triethylamine (TEA) and pyridine are frequently used due to their good solubility in organic solvents. Inorganic bases such as sodium carbonate or potassium carbonate, often in a biphasic system with a phase-transfer catalyst, offer an alternative that can simplify purification by being easily removed through aqueous washing. The stoichiometry of the base is also crucial; a slight excess is typically used to ensure complete neutralization of the acid.

Temperature and Reaction Time: The reaction is often carried out at room temperature, although gentle heating can sometimes accelerate the reaction. However, higher temperatures may also promote side reactions, leading to a decrease in purity. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which is usually on the order of several hours.

Purification Strategies: Achieving high purity is paramount, especially for compounds intended for biological evaluation. Post-reaction work-up typically involves washing the organic phase with dilute acid and base to remove unreacted starting materials and byproducts. The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, which effectively removes minor impurities. For more challenging purifications, column chromatography on silica (B1680970) gel may be necessary.

To illustrate the impact of reaction conditions on the synthesis of 1,4-diaroylpiperazines, the following interactive data table presents hypothetical optimization data for a generic synthesis of a 1,4-bis(alkoxybenzoyl)piperazine, showcasing how systematic variation of parameters can lead to improved outcomes.

Interactive Data Table: Optimization of Reaction Conditions for a Generic 1,4-Bis(alkoxybenzoyl)piperazine Synthesis

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Molar Ratio (Piperazine:Acyl Chloride) | Yield (%) | Purity (%) |

| 1 | Dichloromethane | Triethylamine (2.2) | 25 | 1:2.1 | 85 | 92 |

| 2 | Tetrahydrofuran | Triethylamine (2.2) | 25 | 1:2.1 | 82 | 90 |

| 3 | Dichloromethane | Pyridine (2.5) | 25 | 1:2.1 | 80 | 88 |

| 4 | Dichloromethane | Triethylamine (2.2) | 0 | 1:2.1 | 75 | 95 |

| 5 | Dichloromethane | Triethylamine (2.2) | 40 | 1:2.1 | 88 | 85 |

| 6 | Dichloromethane | Potassium Carbonate (3.0) | 25 | 1:2.1 | 78 | 91 |

| 7 | Dichloromethane | Triethylamine (2.2) | 25 | 1:2.0 | 80 | 93 |

| 8 | Dichloromethane | Triethylamine (2.2) | 25 | 1:2.2 | 86 | 92 |

Note: The data in this table is illustrative and represents a typical optimization study for this class of compounds.

Design and Synthesis of Novel Derivatives of this compound for Functional Diversification

The functional diversification of this compound is a key strategy to explore and expand its potential applications. By systematically modifying the chemical structure, new derivatives with altered physicochemical properties and potentially enhanced biological activities can be generated. The design of these novel analogs often focuses on several key areas of the molecule: the piperazine core, the benzoyl linkage, and the dimethoxy-substituted phenyl rings.

Modification of the Phenyl Rings: The two phenyl rings offer a versatile platform for introducing a wide range of functional groups. These modifications can be achieved either by starting with appropriately substituted benzoyl chlorides or by post-synthetic modification of the parent molecule. For example, introducing electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, amino) can modulate the electronic properties of the molecule. Furthermore, the methoxy (B1213986) groups themselves can be demethylated to yield hydroxyl functionalities, which can then be used as handles for further derivatization, such as esterification or etherification, to introduce bulkier or more polar side chains.

Alterations to the Piperazine Ring: While the core piperazine ring is central to the structure, derivatives can be designed where this scaffold is replaced by other cyclic diamines, such as homopiperazine, to alter the conformational flexibility and the distance between the two benzoyl moieties. Additionally, carbon substituents could be introduced on the piperazine ring itself, although this would require a more complex multi-step synthesis starting from a substituted piperazine.

Bioisosteric Replacement and Linker Modification: The amide linkages are crucial for the structural integrity of the molecule. However, bioisosteric replacement of the amide bond with other functional groups, such as esters or sulfonamides, could lead to derivatives with different metabolic stabilities and hydrogen bonding capabilities. The length and flexibility of the linker between the piperazine and the phenyl rings can also be modulated by introducing spacers.

The synthesis of these novel derivatives would follow similar acylation chemistry as the parent compound, but with bespoke starting materials. The following table provides examples of potential novel derivatives and the rationale for their design.

Interactive Data Table: Design of Novel Derivatives of this compound

| Derivative Class | Structural Modification | Rationale for Functional Diversification | Synthetic Precursor |

| Hydroxylated Analogs | Demethylation of one or more methoxy groups | Introduce hydrogen bond donor capabilities; potential for further functionalization. | This compound |

| Halogenated Analogs | Introduction of F, Cl, or Br on the phenyl rings | Modulate lipophilicity and electronic properties; potential for altered binding interactions. | 3,4-Dimethoxy-X-benzoyl chloride (X=halogen) |

| Amino Analogs | Introduction of an amino group on the phenyl rings | Introduce a basic center for salt formation and improved solubility; potential for further derivatization. | 3,4-Dimethoxy-X-nitrobenzoyl chloride followed by reduction |

| Extended Linker Analogs | Insertion of a methylene (B1212753) group between the benzoyl carbonyl and the phenyl ring | Increase conformational flexibility and alter the spatial orientation of the phenyl rings. | 3-(3,4-Dimethoxyphenyl)propanoyl chloride |

| Homopiperazine Core | Replacement of piperazine with homopiperazine | Increase the size and flexibility of the central ring. | Homopiperazine |

The systematic exploration of these synthetic modifications allows for the creation of a library of novel compounds based on the this compound scaffold, enabling detailed structure-activity relationship (SAR) studies and the potential discovery of new functionalities.

Iii. Computational and Theoretical Investigations of 1,4 Bis 3,4 Dimethoxybenzoyl Piperazine and Piperazine Derivatives

Quantum Chemical Calculations on Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. epstem.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and predict ground state properties. researchgate.netresearchgate.net

For 1,4-Bis(3,4-dimethoxybenzoyl)piperazine, the central piperazine (B1678402) ring is expected to adopt a stable chair conformation, which minimizes steric strain. This is a common feature in related 1,4-disubstituted piperazine structures. nih.gov The two 3,4-dimethoxybenzoyl groups attached to the nitrogen atoms will have specific orientations relative to the piperazine ring. The geometry is stabilized by a combination of electronic and steric effects, including the planarity of the amide functional groups.

DFT calculations allow for the precise determination of geometric parameters. While specific experimental data for this compound is not widely available, theoretical calculations for analogous structures provide expected values for key bond lengths and angles. bhu.ac.in For instance, single-crystal X-ray diffraction and DFT studies on similar molecules, like 1,4-bis(4-cyanobenzyl)piperazine, have been used to characterize their structures in detail. nih.govnih.gov

| Parameter | Typical Bond Type | Expected Bond Length (Å) |

|---|---|---|

| C=O | Amide Carbonyl | 1.23 - 1.25 |

| C-N | Amide | 1.35 - 1.38 |

| C-N | Piperazine Ring | 1.46 - 1.48 |

| C-C | Aromatic Ring | 1.38 - 1.41 |

| C-O | Methoxy (B1213986) Group | 1.36 - 1.38 |

This table presents representative bond lengths for the key functional groups in this compound, based on DFT calculations of analogous aromatic amide and piperazine-containing compounds.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. mdpi.combeilstein-journals.org For this compound, significant tautomeric equilibria, such as amide-imidol tautomerism, are not expected to be prevalent under normal conditions. The amide form is overwhelmingly stable for this type of structure.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. youtube.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. uobasrah.edu.iqresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. uobasrah.edu.iqunl.edu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. It is often associated with molecules that have potential applications in organic electronics. beilstein-journals.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxybenzoyl rings, which act as the primary electron-donating part of the molecule. The LUMO is likely distributed over the entire benzoylpiperazine system, with significant contributions from the carbonyl groups, which act as electron-accepting sites. The energy gap can be precisely calculated using DFT methods. researchgate.net

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aromatic Amide Derivative | -5.5 to -6.5 | -1.0 to -2.0 | 4.0 - 5.0 |

| Substituted Piperazine | -6.0 to -7.0 | -0.5 to -1.5 | 5.0 - 6.0 |

This table provides typical energy ranges for HOMO, LUMO, and the resulting energy gap for classes of compounds structurally related to this compound, as determined by computational studies.

The distribution of electron density within a molecule dictates its reactive behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the molecular surface. nih.gov It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.inresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. numberanalytics.com

Green/Yellow: Represents areas with neutral or intermediate potential.

For this compound, the MEP map is predicted to show the most negative potential (red) localized around the oxygen atoms of the carbonyl and methoxy groups, highlighting them as the primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.netnih.gov Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic rings. This detailed charge landscape is crucial for predicting intermolecular interactions and molecular recognition patterns. scispace.com

Vibrational Spectroscopy Simulations and Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. Computational simulations of these spectra are essential for assigning experimental bands to specific molecular motions. nih.govarxiv.org

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. epstem.net However, theoretical frequencies calculated in the harmonic approximation are often systematically higher than experimental values. To improve accuracy, calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other method-specific deviations. epstem.netcore.ac.uk

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its key functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Piperazine & Methoxy | 3000 - 2850 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1650 - 1680 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Amide/Piperazine | 1300 - 1200 |

| C-O Stretch | Aryl Ether (Methoxy) | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) |

This table summarizes the expected characteristic vibrational frequencies for this compound based on computational simulations and experimental data from analogous compounds.

By correlating the simulated spectrum with experimental data, a detailed and unambiguous assignment of the molecule's vibrational modes can be achieved, confirming its structural integrity and providing a basis for further spectroscopic studies.

Prediction and Interpretation of Infrared (IR) Vibrational Modes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) spectrum of this compound. By optimizing the molecular geometry and calculating the second derivatives of the energy, a set of harmonic vibrational frequencies can be obtained. These frequencies correspond to the distinct vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms and functional groups.

The predicted IR spectrum for this compound is expected to exhibit characteristic bands associated with its key structural features. The carbonyl (C=O) stretching vibrations of the two amide groups are anticipated to appear as strong absorption bands, typically in the region of 1630-1680 cm⁻¹. The precise frequency can be influenced by the electronic environment and potential hydrogen bonding. The C-N stretching vibrations of the piperazine ring and the amide linkage would also be present, likely in the 1200-1400 cm⁻¹ range.

Vibrations associated with the dimethoxybenzoyl moieties will also be prominent. The aromatic C-C stretching modes are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methoxy groups would appear at higher wavenumbers, typically above 3000 cm⁻¹. The aliphatic C-H stretching of the piperazine ring is also expected in the 2800-3000 cm⁻¹ range. Furthermore, the C-O stretching of the methoxy groups will give rise to characteristic bands, often found between 1000 and 1300 cm⁻¹.

It is common practice to apply a scaling factor to the computationally derived frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental data. A detailed assignment of the vibrational modes can be achieved through the analysis of the potential energy distribution (PED), which quantifies the contribution of each internal coordinate to a particular normal mode.

Table 1: Predicted Infrared (IR) Vibrational Modes for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch | Dimethoxybenzoyl |

| ~2950-2850 | Aliphatic C-H Stretch | Piperazine Ring |

| ~1650 | C=O Amide I Stretch | Amide |

| ~1600-1450 | Aromatic C=C Stretch | Dimethoxybenzoyl |

| ~1450 | CH₂ Scissoring | Piperazine Ring |

| ~1350 | C-N Stretch | Amide/Piperazine |

| ~1250 | Asymmetric C-O-C Stretch | Methoxy |

| ~1030 | Symmetric C-O-C Stretch | Methoxy |

Raman Spectroscopy Computational Studies

Computational methods are equally valuable for predicting the Raman spectrum of this compound. Raman spectroscopy provides complementary information to IR spectroscopy, as it relies on changes in the polarizability of the molecule during vibrations. Theoretical calculations of Raman activities can help in the identification and assignment of Raman bands.

For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum. The ring breathing mode of the benzoyl groups, a collective in-plane vibration of the carbon atoms, should give rise to a prominent band. The symmetric stretching of the C=C bonds in the aromatic rings will also be a significant feature.

In contrast to the IR spectrum where the carbonyl stretch is very intense, in the Raman spectrum its intensity can be more variable. The piperazine ring vibrations, especially the symmetric "breathing" modes, are also expected to be Raman active. The computational prediction of Raman intensities, alongside the frequencies, is crucial for a comprehensive interpretation of the experimental spectrum. DFT methods, such as B3LYP, have been shown to provide reliable predictions of Raman spectra for organic molecules. ultraphysicalsciences.orgnih.gov

Theoretical Prediction of Reactivity Descriptors and Reaction Pathways

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various descriptors. scilit.comresearchgate.net For this compound, these descriptors can offer insights into its chemical behavior and potential reaction pathways.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich dimethoxybenzoyl rings and the nitrogen atoms of the piperazine ring, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl groups and the aromatic rings, suggesting these are the likely sites for nucleophilic attack.

Other reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of an electron (μ ≈ (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η).

Table 2: Theoretical Reactivity Descriptors

| Descriptor | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (likely from piperazine N or methoxy-rich rings) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (likely at carbonyl carbons) |

| HOMO-LUMO Gap | ELUMO - EHOMO | Correlates with chemical stability and reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of the molecule |

Modeling of Intermolecular Interactions and Crystal Packing (excluding bulk properties)

Understanding the intermolecular interactions is crucial for predicting the crystal packing of this compound. Computational modeling can be used to explore and quantify the non-covalent interactions that govern the self-assembly of molecules in the solid state.

The crystal structure of this compound is expected to be influenced by a variety of intermolecular forces. Due to the presence of carbonyl groups and C-H bonds, weak C-H···O hydrogen bonds are likely to play a significant role in the crystal packing, linking molecules into extended networks. iucr.org The aromatic rings of the dimethoxybenzoyl moieties can participate in π-π stacking interactions, where the rings are arranged in a face-to-face or offset manner. These interactions are important in stabilizing the crystal lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.org By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the regions of the molecule involved in close contacts and the nature of these interactions. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, such as H···H, O···H, and C···H, and their relative contributions to the crystal packing. iucr.org These computational approaches provide a detailed understanding of the supramolecular architecture of this compound. ias.ac.inunimi.it

Iv. Biological and Biochemical Activity Studies of 1,4 Bis 3,4 Dimethoxybenzoyl Piperazine Derivatives: Mechanistic and in Vitro Perspectives

In Vitro Assessment of Enzymatic Modulation by Dimethoxybenzoylpiperazine Derivatives

The structural motif of a central piperazine (B1678402) ring substituted with aromatic groups, such as dimethoxybenzoyl moieties, is common in a variety of biologically active compounds. These derivatives have been investigated for their ability to modulate the function of various enzymes through inhibitory actions.

Piperazine derivatives often act as inhibitors of enzymes by binding to their active sites or allosteric sites, thereby preventing the natural substrate from binding and catalysis from occurring. The nature of the substituents on the piperazine core plays a crucial role in determining the potency and selectivity of inhibition. For instance, the dimethoxybenzoyl groups in 1,4-bis(3,4-dimethoxybenzoyl)piperazine are expected to participate in hydrophobic and potentially hydrogen bonding interactions within an enzyme's binding pocket.

While specific mechanistic studies on this compound are not widely available, related diaroylpiperazine compounds have been shown to exhibit competitive, non-competitive, or mixed-type inhibition depending on the specific enzyme and the nature of the aroyl groups.

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA):

The enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of pathogens like Mycobacterium tuberculosis, is a validated target for antimicrobial drug discovery. A number of piperazine derivatives have been investigated as potential inhibitors of InhA. Although specific inhibitory data for this compound against InhA is not readily found, the general class of 1,4-diarylpiperazines has been explored for antitubercular activity. nih.gov The piperazine scaffold is considered a "privileged structure" in medicinal chemistry and has been a key feature in some series of InhA inhibitors.

HIV-1 Reverse Transcriptase (RT):

HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site of the enzyme, inducing a conformational change that inhibits its function. Certain piperazine-containing compounds have been designed and synthesized as potential HIV-1 entry inhibitors, targeting chemokine receptors like CCR5. nih.gov While direct inhibition of HIV-1 RT by this compound has not been extensively documented, the piperazine scaffold is present in some known NNRTIs, suggesting that derivatives with this core could be explored for such activity.

The following table presents hypothetical inhibitory data for illustrative purposes, as specific data for this compound is not available in the reviewed literature.

| Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| Compound A | Enoyl-ACP Reductase (InhA) | 15.2 | Competitive |

| Compound B | HIV-1 Reverse Transcriptase | 8.5 | Non-competitive |

| Compound C | Enoyl-ACP Reductase (InhA) | 22.7 | Mixed |

| Compound D | HIV-1 Reverse Transcriptase | 12.1 | Uncompetitive |

Cellular Pharmacological Evaluation of Piperazine Conjugates

The ability of a compound to exert a biological effect is dependent on its ability to reach its intracellular target. Therefore, understanding the cellular uptake and target engagement of piperazine derivatives is crucial.

The cellular uptake of piperazine-containing molecules can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The physicochemical properties of the molecule, such as lipophilicity and molecular size, heavily influence the predominant uptake pathway. The presence of two dimethoxybenzoyl groups in this compound suggests a relatively lipophilic nature, which may favor passive diffusion across the cell membrane.

Studies on verapamil, a phenylalkylamine that contains a substituted piperazine-like structure, have shown its ability to interact with and inhibit efflux pumps like P-glycoprotein (P-gp). nih.govdrugbank.com This interaction can lead to increased intracellular accumulation of other drugs, a mechanism exploited to overcome multidrug resistance in cancer cells. It is plausible that this compound derivatives could also interact with such transporters, affecting their own cellular uptake and that of other compounds.

Once inside the cell, a compound must interact with its specific molecular target to elicit a pharmacological response. For enzyme inhibitors, this involves binding to the target enzyme within the cellular milieu. In vitro assays using cell lysates or purified enzymes can confirm this direct interaction. For compounds targeting other intracellular components, techniques such as cellular thermal shift assays (CETSA) or co-immunoprecipitation can be employed to demonstrate target engagement.

For this compound derivatives, if they are indeed inhibitors of enzymes like InhA or HIV-1 RT, their interaction with these targets within a cellular context would be a critical area of investigation.

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

Beyond enzymatic targets, piperazine derivatives are well-known for their interactions with a variety of cell surface receptors, particularly G protein-coupled receptors (GPCRs). The piperazine moiety is a common scaffold in many centrally acting drugs.

The structure-activity relationship (SAR) of piperazine derivatives has been extensively studied to understand the structural requirements for binding to specific receptors. ontosight.ainih.gov For instance, arylpiperazines are a well-established class of ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov The nature and substitution pattern of the aryl groups, as well as the length of the linker connecting them to the piperazine nitrogen, are critical determinants of binding affinity and selectivity.

The following table illustrates the kind of data that would be generated from receptor binding assays for hypothetical derivatives of this compound.

| Derivative | Receptor Target | Binding Affinity (Kᵢ, nM) |

| Compound X | Serotonin 5-HT₂ₐ Receptor | 52.3 |

| Compound Y | Dopamine D₂ Receptor | 128.1 |

| Compound Z | Sigma-1 Receptor | 25.6 |

Neurotransmitter Receptor Modulation (e.g., monoamine transporters, GABA receptors)

Piperazine derivatives are well-documented for their diverse activities on neurotransmitter receptors. ijrrjournal.com A change in the substitution pattern on the piperazine ring can lead to significant differences in pharmacological effects. ijrrjournal.com

Studies have explored the interaction of various N-aryl piperazines with GABA receptors. Using a ³⁵S-TBPS binding method, researchers have characterized the GABA receptor blocking properties of several piperazine compounds. ijrrjournal.com Furthermore, other research has focused on developing piperazine derivatives that target the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory. For instance, a series of 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid (PBPD) derivatives were synthesized to probe the hydrophobic pocket of the NMDA receptor. ijrrjournal.com

The piperazine scaffold is also integral to compounds designed to interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of N,N-disubstituted piperazines demonstrated selectivity for α4β2 nAChRs. ijrrjournal.com Another compound, B-973, which contains a piperazine ring, acts as a positive allosteric modulator of the α7 nAChR, enhancing its activity. ijrrjournal.com

G-Protein Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a major class of drug targets, regulating numerous physiological processes. nih.gov Phenylpiperazine derivatives, which are structurally related to the this compound class, have been shown to interact significantly with GPCRs, particularly dopamine receptors.

Research into the heteromerization of dopamine D1 and D3 receptors (D1R-D3R) has revealed complex pharmacological activities for selective D3R ligands. nih.gov Three structurally similar phenylpiperazine derivatives—PG01042, PG01037, and VK4-116—were shown to have distinct, heteromer-dependent effects. nih.gov

PG01042 , acting as a G protein-biased agonist, was found to counteract D1R-mediated signaling within the D1R-D3R heteromer. nih.gov

PG01037 , a D3R antagonist, was able to cross-antagonize D1R-mediated signaling in the context of the heteromer. nih.gov

VK4-116 acted specifically as a ß-arrestin-biased agonist within the D1R-D3R heteromer. nih.gov

These findings demonstrate that the biological effect of a piperazine derivative can be significantly altered by the specific GPCR complexes it interacts with, leading to functionally distinct outcomes even among structurally related compounds. nih.gov Molecular dynamics simulations suggest these differences arise from how the primary and secondary pharmacophores of the ligands bind within the orthosteric and secondary binding pockets of the receptor complex. nih.gov

Ion Channel Modulation (e.g., calcium channels)

Piperazine derivatives have been identified as potent modulators of various ion channels, which are critical for cellular signaling and excitability.

Voltage-Gated Calcium Channels (VGCCs): A series of piperazinyl quinazolin-4-(3H)-one derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov This subunit is a key component of VGCCs and is a target for gabapentinoid drugs. nih.gov The research identified compounds with nanomolar affinities, demonstrating the potential of the piperazine scaffold for high-potency ion channel modulation. nih.gov Other research has focused on developing piperazine derivatives as blockers of Cav2.2 (N-type) calcium channels, which are implicated in pain signaling. cardiff.ac.uk

Ligand-Gated Ion Channels: The P2X4 receptor (P2X4R), an ATP-gated ion channel involved in neuroinflammation and chronic pain, has also been a target for piperazine-based antagonists. nih.gov Building on the structural framework of paroxetine, a library of over 35 piperazine compounds was synthesized and evaluated in a Ca²⁺-flux assay. Several of these newly synthesized compounds showed superior P2X4R antagonistic potency compared to the parent compound, paroxetine. nih.gov

Antimicrobial Efficacy and Mechanisms of Action (in vitro)

The piperazine moiety is a common feature in molecules designed for antimicrobial applications, demonstrating efficacy against a wide range of pathogenic bacteria, fungi, and parasites.

Antibacterial Activity Against Bacterial Strains

Numerous studies have confirmed the in vitro antibacterial potential of piperazine derivatives against both Gram-positive and Gram-negative bacteria.

A study on novel N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) found that the compounds showed significant activity against Gram-negative strains, particularly Escherichia coli. mdpi.com Another investigation into diarylsulfide piperazine-amide hybrids revealed that disubstituted compounds, such as those with 3,4-dinitro (8h) and 2,4-dichloro (8j) substitutions, exhibited superior antibacterial activity. researchgate.net Molecular docking studies suggested these compounds may act by inhibiting the DNA gyrase enzyme, which is essential for bacterial DNA replication. researchgate.net

The following table summarizes the antibacterial activity of selected piperazine derivatives from various studies.

| Compound Series/Name | Bacterial Strain | Activity/Measurement | Reference |

| N,N′-bis(1,3,4-thiadiazole) Piperazines | Staphylococcus aureus | Compound 4 showed the highest activity (38 mm inhibition zone) | mdpi.com |

| N,N′-bis(1,3,4-thiadiazole) Piperazines | Bacillus subtilis | Compound 6d showed the highest activity | mdpi.com |

| Diarylsulfide Piperazine-Amide Hybrids | Corynebacterium (Gram-positive) | MIZ values from 9 to 31 mm | researchgate.net |

| Diarylsulfide Piperazine-Amide Hybrids | Escherichia coli (Gram-negative) | MIZ values from 9 to 31 mm | researchgate.net |

| Thiazole (B1198619)/Oxazole Benzimidazole Derivatives | Candida albicans | Compounds 7a, 7b, 7c, 7e showed total inhibition (MIC of 125 µg/ml) | researchgate.net |

| Thiazole/Oxazole Benzimidazole Derivatives | Bacillus cereus, E. coli, Yersinia enterocolitica, S. aureus | Moderate activity | researchgate.net |

| Piperazine Derivatives (RL-series) | Staphylococcus aureus | RL308, RL317, RL318, RL327 & RL328 showed effective inhibition | ijcmas.com |

| Piperazine Derivatives (RL-series) | Methicillin-Resistant S. aureus (MRSA) | RL308, RL317, RL318, RL327 & RL328 showed effective inhibition | ijcmas.com |

MIC: Minimum Inhibitory Concentration; MIZ: Mean Inhibition Zone

Antifungal Activity Against Fungal Species

Piperazine derivatives have also been evaluated for their efficacy against various pathogenic fungal species. The synthesis of substituted piperazine derivatives has yielded compounds with significant activity against species like Candida albicans and Aspergillus niger. researchgate.net

In one study, a series of synthesized piperazine derivatives showed significant activity against bacterial strains but were found to be less active against the tested fungi. researchgate.net However, other research focusing on 1,4-benzoxazine derivatives, which can be designed to mimic the aryl-piperazinyl chain of antifungal drugs like ketoconazole, has shown more promise. nih.gov Docking studies of these compounds in a 3D model of CYP51 from Candida albicans (CA-CYP51) have helped to rationalize their mechanism of action, which is believed to involve the inhibition of this key fungal enzyme. nih.gov

The table below presents findings on the antifungal activity of piperazine and related derivatives.

| Compound Series/Name | Fungal Species | Activity/Measurement | Reference |

| Substituted Piperazine Derivatives | Candida albicans | Significant antifungal properties | researchgate.net |

| Substituted Piperazine Derivatives | Aspergillus niger | Significant antifungal properties | researchgate.net |

| Substituted Piperazine Derivatives | Aspergillus flavus | Significant antifungal properties | researchgate.net |

| Substituted Piperazine Derivatives | Aspergillus fumigatus | Significant antifungal properties | researchgate.net |

| 1,4-Benzoxazin-3-one Derivatives | Gibberella zeae | Compound 5L : EC₅₀ = 20.06 µg/ml; Compound 5o : EC₅₀ = 23.17 µg/ml | frontiersin.org |

| 1,4-Benzoxazin-3-one Derivatives | Pellicularia sasakii | Compound 5q : EC₅₀ = 26.66 µg/ml | frontiersin.org |

| 1,4-Benzoxazin-3-one Derivatives | Phytophthora infestans | Compound 5r : EC₅₀ = 15.37 µg/ml | frontiersin.org |

EC₅₀: Effective concentration for 50% activity

Antimalarial Activity and Target Identification in Parasitic Models

The piperazine scaffold is a key component in the development of novel antimalarial agents, showing activity against drug-resistant strains of parasites.

A library of piperazine-tethered thiazole compounds was screened for antiplasmodial activity, leading to the identification of compounds active against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. mdpi.com The hit compound, 2291-61, demonstrated a potent antiplasmodial EC₅₀ of 102 nM and a selectivity of over 140. mdpi.com

Similarly, structure-activity relationship (SAR) studies on piperazine-substituted 4(1H)-quinolones led to the development of compounds with enhanced solubility and potent antimalarial activity. nih.gov Compound 8a (N-Phenylpiperazinyl-4(1H)-quinolone) was highly active against the W2 strain (EC₅₀ = 4.5 nM) and the TM90-C2B strain (EC₅₀ = 250 nM). nih.gov Another study on 1-((3,4-dimethoxyphenyl)(substitutedphenyl) substituted-piperazine analogs identified compounds A6 and A10 as the most promising agents for antimalarial activity. benthamdirect.com

The following table summarizes the in vitro antimalarial activity of selected piperazine derivatives.

| Compound Series/Name | Parasite Strain | Activity/Measurement (EC₅₀/IC₅₀) | Reference |

| Piperazine-tethered Thiazole (2291-61) | P. falciparum (Dd2, chloroquine-resistant) | EC₅₀ = 102 nM | mdpi.com |

| N-Phenylpiperazinyl-4(1H)-quinolone (8a) | P. falciparum (W2) | EC₅₀ = 4.5 nM | nih.gov |

| N-Phenylpiperazinyl-4(1H)-quinolone (8a) | P. falciparum (TM90-C2B) | EC₅₀ = 250 nM | nih.gov |

| N-Benzylpiperazinyl-4(1H)-quinolone (8b) | P. falciparum (W2) | EC₅₀ = 16 nM | nih.gov |

| N-Benzylpiperazinyl-4(1H)-quinolone (8b) | P. falciparum (TM90-C2B) | EC₅₀ = 860 nM | nih.gov |

| 1-((3,4-dimethoxyphenyl)...)-piperazine | Not specified | Compounds A6 and A10 were most promising | benthamdirect.com |

EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines (excluding clinical efficacy)

There is no available scientific data detailing the in vitro cytotoxicity or antiproliferative activity of this compound or its direct derivatives against specific cancer cell lines. Research on other piperazine-containing molecules has shown a wide range of activities, but these findings are not directly applicable to the subject compound. mdpi.comresearchgate.net For instance, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.com Similarly, other distinct piperazine conjugates have shown potent antiproliferative effects, such as those derived from combretastatin (B1194345) A-4, which are highly active against MCF-7 breast cancer cells. rsc.org However, the specific chemical structure of this compound does not allow for the extrapolation of these results.

No studies were found that investigated the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cell lines. The mechanisms of action for other piperazine derivatives often involve pathways such as the inhibition of tubulin polymerization, leading to G2/M phase arrest and subsequent apoptosis. rsc.org Other examples include the inhibition of critical signaling pathways like PI3K/AKT, which are involved in cell proliferation and survival. e-century.us A novel piperazine derivative, CB01, was found to induce apoptosis by stimulating the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax. researchgate.net Without direct experimental evidence, the potential effects of this compound on these cellular processes remain unknown.

Other Investigated Biological Activities (in vitro mechanistic studies)

While direct studies on this compound are absent, research on the structurally analogous compound, Dilazep , provides insight into potential cardiotonic activities. Dilazep, which features trimethoxybenzoyl groups similar to the dimethoxybenzoyl moieties of the subject compound, is recognized as a vasodilator that functions by inhibiting the cellular reuptake of adenosine (B11128). wikipedia.orgpatsnap.com

This mechanism enhances the extracellular concentration of adenosine, allowing it to interact more with its receptors on cell surfaces, particularly within the cardiovascular system. patsnap.com The activation of adenosine receptors leads to several downstream effects that contribute to its cardioprotective and vasodilatory properties. patsnap.com

In Vitro Mechanistic Findings for Dilazep:

Vasodilation: By increasing extracellular adenosine, Dilazep promotes the relaxation of smooth muscle cells in blood vessels. This action reduces vascular resistance and improves blood flow, which is a key component of its therapeutic effect in cardiac conditions. patsnap.comresearchgate.net

Adenosine Potentiation: In vitro experiments on guinea-pig taenia caeci and rabbit proximal ileum demonstrated that concentrations of Dilazep that were themselves ineffective at altering muscle tone could markedly potentiate the inhibitory (relaxant) action of adenosine. oup.com

Calcium Antagonism: At higher concentrations, Dilazep has been shown to exhibit calcium antagonistic properties, independent of its effects on adenosine uptake. In a Ca²⁺-free, high-K⁺ medium, Dilazep caused a parallel shift to the right of the Ca²⁺-induced contractions of the guinea-pig taenia caeci, a characteristic of calcium channel blockade. oup.com

Antiplatelet and Antithrombotic Effects: Dilazep has been shown to inhibit tissue factor expression in human umbilical vein endothelial cells (HUVECs) and monocytes in a dose-dependent manner. This suggests a potent therapeutic value in preventing procoagulant activity. nih.gov

These findings on Dilazep suggest that compounds with a similar bis(alkoxybenzoyl)piperazine core structure may possess significant cardiovascular activity, primarily mediated through the potentiation of adenosine signaling and potentially through direct calcium antagonism.

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1,4 Bis 3,4 Dimethoxybenzoyl Piperazine Derivatives

Impact of Substituent Modifications on Biological Activity and Mechanistic Pathways

The biological activity of 1,4-Bis(3,4-dimethoxybenzoyl)piperazine derivatives can be significantly altered by modifying either the peripheral dimethoxybenzoyl groups or the central piperazine (B1678402) core. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, which in turn dictate its interaction with biological targets.

The two 3,4-dimethoxybenzoyl units are key determinants of the molecule's interaction with target proteins, often engaging in hydrophobic and hydrogen-bonding interactions. Systematic variations of the substituents on these aromatic rings are a cornerstone of SAR studies for this chemical series.

Replacement of Methoxy (B1213986) Groups: Substituting one or both methoxy groups with other functionalities allows for a probe of the target's binding pocket requirements.

Bioisosteric Replacements: Replacing -OCH₃ with bioisosteres like -SCH₃, -NHCH₃, or halogens (e.g., Cl, F) can modulate electronic properties and metabolic stability while maintaining a similar size. For example, replacing methoxy with a chloro group would change the electronic effect from donating to withdrawing, which could drastically alter binding interactions.

Hydrogen Bonding Capacity: Substitution with hydroxyl (-OH) or amino (-NH₂) groups introduces hydrogen bond donor capabilities, which could form new, stabilizing interactions with the target receptor if corresponding acceptor sites are available.

Introduction of Bulky or Lipophilic Groups: Adding larger alkyl or aryl groups to the benzoyl rings can enhance van der Waals interactions and probe the size of the binding site. However, this can also introduce steric clashes that reduce activity.

The following table summarizes hypothetical modifications to the dimethoxybenzoyl moieties and their potential impact on activity, based on general medicinal chemistry principles observed in related arylpiperazine series.

| Modification on Benzoyl Ring | Rationale | Predicted Impact on Bioactivity |

| Shift Methoxy Groups | Alter electronic and steric profile | Potentially lower affinity if 3,4-pattern is optimal for binding. |

| Add a Third Methoxy Group | Increase lipophilicity and hydrogen bond accepting capacity | May enhance binding in hydrophobic pockets but could decrease solubility. |

| Replace Methoxy with Hydroxyl | Introduce hydrogen bond donor capability | Could significantly increase affinity if a donor is required for interaction. |

| Replace Methoxy with Halogen | Modify electronic properties and lipophilicity | Activity could increase or decrease depending on the specific electronic and steric requirements of the target. |

| Introduce Alkyl Groups | Increase lipophilicity and probe for steric tolerance | May improve potency if additional hydrophobic interactions are favorable. |

The piperazine ring acts as a central scaffold, and its conformation is critical for orienting the two benzoyl groups correctly for target interaction. While the parent compound is unsubstituted on the piperazine carbons, introducing substituents here can have profound effects.

Conformational Restriction: Adding alkyl groups (e.g., methyl) to the carbon atoms of the piperazine ring restricts its conformational flexibility. This can lock the molecule into a more bioactive conformation, thereby increasing potency. For instance, substitution at the C2 and C5 positions can favor a specific chair conformation.

Introduction of Chirality: Substitution on the piperazine ring can introduce chiral centers. The resulting enantiomers or diastereomers may exhibit different biological activities, providing insights into the stereochemical requirements of the binding site.

Modulation of Physicochemical Properties: Substituents on the piperazine ring can alter the molecule's solubility and lipophilicity. The piperazine moiety itself, with its two basic nitrogen atoms, often contributes to the aqueous solubility and pharmacokinetic properties of drug candidates.

Role of Molecular Conformation and Stereochemistry on Bioactivity

The three-dimensional structure of this compound derivatives is not static. It is influenced by the conformation of the piperazine ring and rotation around the amide bonds.

Piperazine Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. However, it can also exist in boat or twist-boat conformations. The energy barrier between these forms can be influenced by substituents. The relative orientation of the two benzoyl groups is directly dependent on the ring's conformation, which is critical for simultaneous binding to two sites on a target or for fitting into a specific binding pocket.

Amide Bond Rotation: The N-C(O) amide bond has a partial double-bond character, leading to restricted rotation and the existence of rotational isomers (rotamers). This can result in different spatial arrangements of the benzoyl rings relative to the piperazine core. Dynamic NMR studies on related N,N'-substituted piperazines have shown that the energy barrier to this rotation can be significant, meaning that specific conformers may be stable at physiological temperatures. beilstein-journals.org The bioactive conformation might be one specific rotamer, and designing molecules that favor this conformation is a key strategy for potency enhancement.

Stereochemistry: As mentioned, substitution on the piperazine ring can create stereoisomers. It is common in medicinal chemistry for one enantiomer to be significantly more active than the other (eutsmer vs. distomer), a principle known as Pfeiffer's rule. Separating and testing individual stereoisomers is essential to understand the optimal 3D structure for bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR study would quantify the effects of different substituents.

A typical 2D-QSAR model would take the form of a linear equation: Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Descriptor Selection: A wide range of molecular descriptors would be calculated for each analog, including:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges. These describe how substituents influence the electron distribution.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume. These quantify the size and shape of the substituents.

Hydrophobic Descriptors: Partition coefficient (logP) or distribution coefficient (logD). These measure the lipophilicity of the molecule.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the model. The resulting model must be rigorously validated using techniques like cross-validation (leave-one-out) and by predicting the activity of an external test set of compounds not used in model generation. nih.gov A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. nih.govnih.gov

For instance, a hypothetical QSAR model might reveal that high activity is correlated with high lipophilicity (positive coefficient for logP) and the presence of an electron-donating group at the para-position of the benzoyl ring (negative coefficient for σp).

Rational Design Principles for Enhanced Target Specificity and Potency (in vitro)

Rational drug design uses the knowledge gained from SAR, SPR, and structural biology to create improved molecules. For this compound derivatives, this involves an iterative cycle of design, synthesis, and testing.

Identify the Pharmacophore: Determine the essential structural features and their spatial arrangement required for activity (see section 5.5).

Optimize Target Interactions: Based on SAR and docking studies, introduce substituents that enhance favorable interactions (e.g., adding a hydrogen bond donor to interact with a newly identified acceptor on the target protein). mdpi.com

Enhance Specificity: If the compound interacts with multiple targets, modifications can be made to disfavor binding to off-targets. For example, adding a bulky group that causes a steric clash in the binding site of an undesired target but is accommodated by the intended target can improve selectivity.

Improve Physicochemical Properties: Modify the structure to improve properties like solubility and metabolic stability without compromising potency. For example, the piperazine core is often used to improve the pharmacokinetic profile of drug candidates. mdpi.com

Conformational Constraint: Introduce structural elements, such as ring substitutions, that reduce the number of available conformations and pre-organize the molecule into its bioactive shape, which can lead to a significant increase in potency.

Pharmacophore Elucidation and Molecular Docking Studies

These computational techniques provide a visual and energetic model of how the derivatives interact with their biological target at an atomic level.

Pharmacophore Elucidation: A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to be recognized by a specific biological target. It is typically generated by aligning a set of active molecules and identifying common features such as hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. nih.govacs.org For this series, a likely pharmacophore would include two aromatic rings, multiple hydrogen bond acceptors (the methoxy and carbonyl oxygens), and hydrophobic features. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. nih.gov

Molecular Docking: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding orientation and affinity of a derivative within the target's active site. nih.govnih.gov Docking algorithms score different poses based on intermolecular forces like hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.com Docking studies on this compound derivatives could reveal:

Which amino acid residues in the active site interact with the molecule.

Whether the two dimethoxybenzoyl moieties bind in similar or different sub-pockets.

The importance of the piperazine linker in spanning the distance between binding regions.

A structural rationale for the observed SAR, explaining why certain modifications increase or decrease activity. nih.gov

These computational insights are invaluable for guiding the rational design of next-generation compounds with improved potency and specificity.

Vi. Advanced Spectroscopic and Structural Characterization of 1,4 Bis 3,4 Dimethoxybenzoyl Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N,N'-diacylpiperazines. The dynamic nature of the piperazine (B1678402) ring and the restricted rotation around the amide bonds often lead to complex NMR spectra that are highly informative about the conformational behavior of these molecules in solution. researchgate.netamanote.com

In ¹H NMR spectroscopy of symmetrically N,N'-disubstituted piperazines like "1,4-Bis(3,4-dimethoxybenzoyl)piperazine," the signals corresponding to the piperazine ring protons can be complex. researchgate.net Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of different rotational isomers (rotamers), such as syn and anti conformers. researchgate.net Furthermore, the piperazine ring itself can undergo chair-to-chair interconversion. These dynamic processes can result in the observation of broad signals or multiple distinct signals for the piperazine protons at room temperature, which may coalesce into a single signal at elevated temperatures as the rate of interconversion increases. researchgate.net

The protons of the 3,4-dimethoxybenzoyl groups would appear in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm. The methoxy (B1213986) group protons would give rise to sharp singlets, likely around 3.8-4.0 ppm. The exact chemical shifts are influenced by the electronic environment and the specific conformation of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperazine CH₂ | 3.4 - 3.9 (broad or multiple signals) | Multiplet |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

Similar to ¹H NMR, the ¹³C NMR spectrum of "this compound" is expected to reflect its conformational complexity. The presence of rotamers can lead to the appearance of more than the expected number of signals for the piperazine ring carbons. researchgate.net Typically, the piperazine carbons in N-acyl derivatives resonate in the range of 40-50 ppm. researchgate.net The amide carbonyl carbon would exhibit a characteristic signal in the downfield region, generally between 165 and 175 ppm. The aromatic carbons and the methoxy carbons would appear in their respective characteristic regions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Piperazine CH₂ | 40 - 50 |

| Methoxy (OCH₃) | 55 - 60 |

| Aromatic CH | 110 - 130 |

| Aromatic Quaternary C | 140 - 155 |

| Carbonyl (C=O) | 165 - 175 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to identify adjacent protons within the piperazine ring and the aromatic systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments would be instrumental in confirming the connectivity between the 3,4-dimethoxybenzoyl moieties and the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "this compound," the molecular ion peak (M+) would be observed, confirming its molecular weight.

The fragmentation of N-acylpiperazines in mass spectrometry is often characterized by cleavage of the amide bond. sigmaaldrich.com A common fragmentation pathway involves the cleavage of the C-N bond between the carbonyl group and the piperazine nitrogen, leading to the formation of a stable acylium ion (m/z = 165 for the 3,4-dimethoxybenzoyl fragment). Another characteristic fragmentation would be the cleavage of the piperazine ring itself. The presence of these specific fragment ions in the mass spectrum provides strong evidence for the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

| [M]+ | 414.18 |

| [M - C₉H₉O₃]+ | 249.13 |

| [C₉H₉O₃]+ | 165.05 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule. The IR spectrum of "this compound" would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-O stretching for the methoxy groups, and C-N stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Amide C=O stretch | 1630 - 1680 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C-O stretch (methoxy) | 1020 - 1250 |

| C-N stretch | 1180 - 1360 |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For N,N'-diaroylpiperazine derivatives, single-crystal X-ray diffraction studies have shown that the piperazine ring typically adopts a chair conformation. beilstein-journals.org The amide groups are generally found to be planar. beilstein-journals.org

In the solid state of "this compound," the two 3,4-dimethoxybenzoyl groups would likely be in a trans-diaxial or diequatorial orientation relative to the piperazine ring. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in stabilizing the crystal lattice. The precise molecular geometry and packing arrangement would be definitively determined by a single-crystal X-ray diffraction analysis. researchgate.net

Table 5: Expected Crystallographic Parameters for a 1,4-Bis(aroyl)piperazine Derivative

| Parameter | Expected Value |

| Piperazine Ring Conformation | Chair |

| Amide C-N Bond Length | ~1.35 Å |

| Amide C=O Bond Length | ~1.24 Å |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products